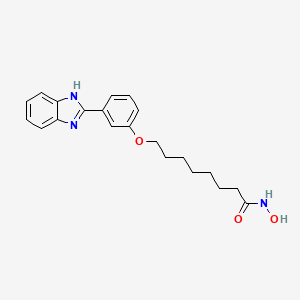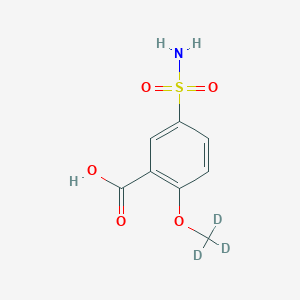
2-(Methoxy-d3)-5-sulfamidobenzoic Acid; 2-(Methoxy-d3)-5-sulfonamidobenzoic Acid; 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid; 5-Sulfamoyl-o-anisic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxy-d3)-5-sulfamidobenzoic Acid, also known as 2-(Methoxy-d3)-5-sulfonamidobenzoic Acid, 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid, and 5-Sulfamoyl-o-anisic Acid-d3, is a deuterated derivative of a benzoic acid compound. This compound is characterized by the presence of a methoxy group and a sulfonamide group attached to the benzene ring. The deuterium labeling (d3) is used to trace the compound in various scientific studies, making it valuable in research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)-5-sulfamidobenzoic Acid typically involves the introduction of a methoxy group and a sulfonamide group onto a benzoic acid derivative. The process may include:
Methoxylation: Introduction of the methoxy group using methanol and an appropriate catalyst.
Sulfonamidation: Introduction of the sulfonamide group using sulfonamide reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
2-(Methoxy-d3)-5-sulfamidobenzoic Acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents.
Reduction: Reduction of the sulfonamide group to an amine group using reducing agents.
Substitution: Replacement of the methoxy group with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Formation of 5-(Aminosulfonyl)-2-hydroxybenzoic Acid.
Reduction: Formation of 5-(Aminosulfonyl)-2-(hydroxy-d3)benzoic Acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
科学研究应用
2-(Methoxy-d3)-5-sulfamidobenzoic Acid is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In drug development and pharmacokinetic studies to understand the behavior of sulfonamide-containing drugs.
Industry: In the synthesis of deuterated compounds for use in various industrial applications.
作用机制
The mechanism of action of 2-(Methoxy-d3)-5-sulfamidobenzoic Acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in biological systems.
相似化合物的比较
Similar Compounds
2-Methoxybenzoic Acid: Lacks the sulfonamide group, making it less versatile in biological applications.
5-Sulfamoylbenzoic Acid: Lacks the methoxy group, reducing its utility in certain chemical reactions.
2-(Methoxy-d3)-benzoic Acid: Lacks the sulfonamide group, limiting its applications in medicinal chemistry.
Uniqueness
2-(Methoxy-d3)-5-sulfamidobenzoic Acid is unique due to the presence of both the methoxy and sulfonamide groups, along with deuterium labeling. This combination makes it highly valuable in tracing studies, metabolic research, and the development of deuterated drugs.
属性
分子式 |
C8H9NO5S |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
5-sulfamoyl-2-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)/i1D3 |
InChI 键 |
SQAILWDRVDGLGY-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



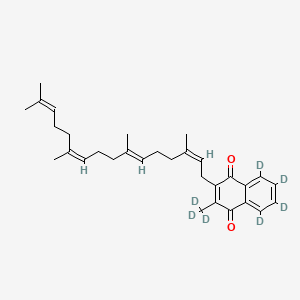
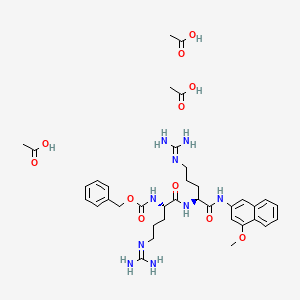
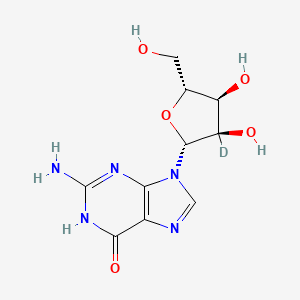
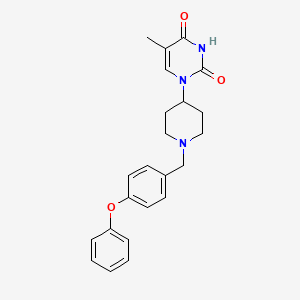

![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)

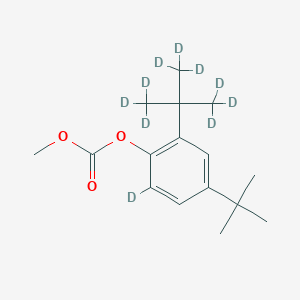
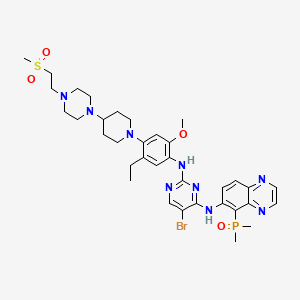
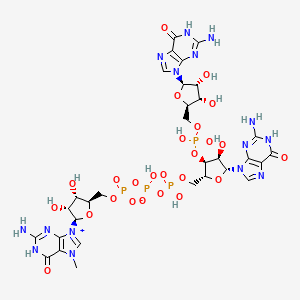
![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)

